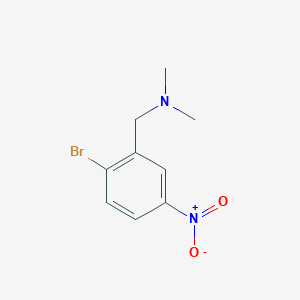

(2-Bromo-5-nitro-benzyl)-dimethyl-amine

Description

(2-Bromo-5-nitro-benzyl)-dimethyl-amine is a nitro- and bromo-substituted benzylamine derivative with the molecular formula C₉H₁₀BrN₃O₂ (assuming a benzyl backbone with dimethylamine, bromo at position 2, and nitro at position 5). This compound is characterized by its electron-withdrawing nitro group (-NO₂) and bromine atom, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

1-(2-bromo-5-nitrophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-11(2)6-7-5-8(12(13)14)3-4-9(7)10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEVYBNBLADHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Bromo-5-nitro-benzyl)-dimethyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. The key steps include:

- Bromination : The introduction of the bromine atom at the 2-position of the benzene ring.

- Nitration : The nitro group is introduced at the 5-position using nitrating agents.

- Amine Formation : Dimethylamine is reacted with the bromonitrobenzyl compound to yield the final product.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of both bromine and nitro groups enhances its reactivity and binding affinity, potentially leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of nitrobenzyl amines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies have demonstrated that similar nitro-substituted compounds possess anticancer activities by inducing apoptosis in cancer cell lines. For example, compounds with nitro groups have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of substituents on the benzene ring significantly affects the biological activity of the compound. Specifically, para-substituted derivatives tend to exhibit enhanced activity compared to their ortho or meta counterparts .

Case Studies

- Antituberculosis Activity : A series of benzyl amines were tested for their effectiveness against Mycobacterium tuberculosis. Among them, those with a similar structure to this compound exhibited promising results, suggesting that modifications at specific positions could enhance efficacy .

- Cytotoxicity in Cancer Cells : In vitro studies involving MCF-7 breast cancer cells showed that certain nitro-substituted amines led to significant cytotoxic effects, indicating potential therapeutic applications in oncology .

Scientific Research Applications

Synthesis Pathways

The synthesis of (2-Bromo-5-nitro-benzyl)-dimethyl-amine typically involves several key steps:

- Bromination : Introducing a bromine atom at the 2-position of the benzene ring.

- Nitration : Adding a nitro group at the 5-position using nitrating agents.

- Amine Formation : Reacting dimethylamine with the bromonitrobenzyl compound to yield the final product.

This multi-step synthesis allows for the selective introduction of functional groups that can influence biological activity and reactivity.

The compound has shown potential in various biological applications:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives of nitrobenzyl amines have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies suggest that nitro-substituted compounds can possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, certain nitro groups have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and increased production of reactive oxygen species (ROS) .

Antituberculosis Activity

A series of benzyl amines, including those structurally similar to this compound, were tested for their effectiveness against Mycobacterium tuberculosis. Modifications at specific positions enhanced their efficacy, suggesting potential therapeutic applications in treating tuberculosis .

Cytotoxicity in Cancer Cells

In vitro studies involving MCF-7 breast cancer cells indicated that certain nitro-substituted amines led to significant cytotoxic effects, highlighting their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The positioning of substituents on the benzene ring significantly affects the biological activity of this compound. SAR studies reveal that para-substituted derivatives often exhibit enhanced activity compared to ortho or meta counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Nitro vs. Methoxy

The methoxy-substituted analog, (2-Bromo-5-methoxy-benzyl)-dimethyl-amine (C₁₀H₁₄BrNO, MW: 230.10 g/mol), replaces the nitro group with an electron-donating methoxy (-OCH₃) group. Key differences include:

The nitro group reduces electron density at the aromatic ring, enhancing electrophilic reactivity but decreasing nucleophilicity compared to the methoxy analog. Computational studies show that dimethylamine substituents lower chemical hardness (η) in nitro derivatives, increasing their susceptibility to electron density redistribution .

Bromo vs. Chloro Substitution

The chloro analog, (2-Chloro-5-nitro-benzyl)-dimethyl-amine, differs in halogen electronegativity (Cl: 3.0 vs. Br: 2.8). For example, bromo derivatives may exhibit stronger van der Waals interactions in crystal packing compared to chloro analogs .

Dihalogenated Derivatives

Compounds like (4-Bromo-2-nitro-benzyl)-(4-bromo-phenyl)-amine (C₁₃H₁₀Br₂N₂O₂, MW: 386.04 g/mol) feature dual bromine atoms. However, the additional bromine enhances halogen bonding capabilities, which is critical in materials science for designing supramolecular architectures .

Electronic and Reactivity Profiles

Frontier Molecular Orbital (FMO) Analysis

- Nitro Derivative : The nitro group stabilizes the LUMO, making the compound more electrophilic. This is evidenced by smaller HOMO-LUMO gaps in nitro-substituted benzylamines compared to methoxy or methyl analogs .

- Methoxy Derivative : The methoxy group elevates HOMO energy, favoring electron donation in redox reactions.

Chemical Hardness (η) Trends

Dimethylamine substituents generally reduce η (i.e., increase reactivity), but the nitro group counteracts this by delocalizing electron density. For example, in piperidone derivatives, dimethylamine-containing nitro analogs exhibited η values 10–15% lower than non-nitrated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.